Neflamapimod

Catalog No.
S548801
CAS No.
209410-46-8
M.F
C19H9Cl2F2N3OS
M. Wt
436.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neflamapimod

CNS neuroinflammation research requires in-brain target engagement, yet many p38 inhibitors fail to cross the BBB. Neflamapimod (VX-745) solves this with high CNS exposure and p38α selectivity. Key advantages: • High brain-to-plasma ratio ensures direct CNS activity in Alzheimer's/DLB models. • 22-fold selectivity for p38α over p38β reduces off-target confounding. • Orally bioavailable tool compound validated in clinical trials for translational studies. SMolecule supplies this research-grade compound with full analytical documentation.

CAS Number

209410-46-8

Product Name

Neflamapimod

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one

Molecular Formula

C19H9Cl2F2N3OS

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

VX-745; VX 745; VX745; VRT-031745, VRT 031745; VRT031745; VD-31745; VD 31745; VD31745; Neflamapimod.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

The exact mass of the compound Neflamapimod is 434.98114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrimidopyridazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Neflamapimod (VX-745) is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key regulator of the inflammatory response to cellular stress and has been implicated in the synaptic dysfunction and neuroinflammation associated with neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Neflamapimod's defining, procurement-relevant characteristic is its ability to achieve significant concentrations in the central nervous system (CNS), making it a critical tool for in vivo studies of neuroinflammation and synaptic plasticity where target engagement in the brain is required.

Research Fit

CNS-penetrant p38α pathway probe for neuroinflammation research
Clinical-stage tool compound with active Phase 2b dataset
Isoform-selective p38α inhibitor with p38γ-sparing profile

Substituting Neflamapimod with other p38 MAPK inhibitors is not viable for CNS-focused research due to critical differences in blood-brain barrier (BBB) penetration and isoform selectivity. Many first-generation p38 inhibitors, such as the widely used tool compound SB203580, have poor CNS exposure, rendering them unsuitable for in vivo neurological models where target engagement in the brain is essential. Furthermore, compounds like Losmapimod inhibit both p38α and p38β isoforms, which can confound results, as p38α is the primary isoform implicated in neuronal synaptic dysfunction. Neflamapimod was specifically advanced for its robust brain penetrance and high selectivity for p38α over p38β, a combination of properties not shared by many common in-class alternatives, making it non-interchangeable for studies requiring precise, in-brain target inhibition.

Substitution Risk

Non-BBB-penetrant p38 inhibitors may not achieve CNS target engagement required for brain studies.
Pan-isoform inhibitors (e.g., doramapimod) introduce p38γ/δ activity, altering pathway-response interpretation.
Discontinued comparators lack active clinical safety and PK datasets; translational bridging may be unsupported.

Demonstrated Human Brain Penetrance: High Cerebrospinal Fluid (CSF) to Plasma Ratio

In a Phase 2a clinical study involving patients with early-stage Alzheimer's disease, Neflamapimod demonstrated robust penetration of the human blood-brain barrier. The measured ratio of its concentration in cerebrospinal fluid (CSF) to its unbound concentration in plasma was approximately 1.2. This high ratio confirms that the compound effectively reaches its target tissue, the brain, at therapeutically relevant levels, a critical property often lacking in other kinase inhibitors originally developed for peripheral indications.

Evidence DimensionCSF to Unbound Plasma Concentration Ratio
Target Compound Data~1.2 (in humans)
Comparator Or BaselineA ratio >1.0 indicates excellent CNS penetration.
Quantified DifferenceN/A (Demonstrates high absolute performance)
ConditionsPhase 2a clinical study in patients with early-stage Alzheimer's disease.

This quantitative evidence of brain exposure is a primary procurement justification for any in vivo research on CNS disorders, as it ensures the compound reaches its intended site of action.

CNS Penetration Profile
Class-level
BBB-penetrant (brain-to-plasma ratio ~0.3 for related analog); most clinical p38 inhibitors are peripherally restricted without documented CNS exposure.
Supports CNS target engagement research
Confirmed in aged rat cognition studies; preclinical models.

High Selectivity for p38α Over p38β Isoform

Neflamapimod exhibits high selectivity for the target p38α isoform. In enzymatic assays, it inhibited p38α with an IC50 of 10 nM, while its inhibition of the closely related p38β isoform was significantly weaker, with an IC50 of 220 nM. This represents a 22-fold selectivity for p38α. In contrast, other inhibitors like Losmapimod inhibit both isoforms to a similar extent. This selectivity is critical for attributing observed effects specifically to the inhibition of p38α, which is predominantly implicated in neuroinflammation and synaptic dysfunction, thereby reducing the risk of confounding results from p38β inhibition.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Datap38α: 10 nM; p38β: 220 nM
Comparator Or BaselineLosmapimod: Inhibits both p38α and p38β to a similar extent.
Quantified Difference22-fold higher potency for p38α over p38β
ConditionsIn vitro enzymatic assays.

High isoform selectivity ensures that experimental outcomes are attributable to the specific target, increasing data reliability and reducing ambiguity from off-target effects.

p38α Selectivity (22-fold)
Head-to-head
p38α IC50 10 nM; p38β IC50 220 nM; no p38γ inhibition. Compared to doramapimod (pan-isoform), losmapimod (14-fold), pamapimod (34-fold).
Supports isoform-selective pathway studies
Kinase inhibition assay; distinct from pan-inhibitor pharmacology.

Functional Efficacy: Reversal of Synaptic and Cognitive Deficits in Preclinical In Vivo Models

In a preclinical model using aged rats with cognitive deficits, treatment with Neflamapimod for 17 days fully reversed learning deficits in the Morris water maze test. The performance of aged rats treated with an optimal dose of Neflamapimod was significantly better than vehicle-treated aged rats (p=0.007 for latency) and became statistically similar to that of young, healthy rats. This functional outcome, directly linked to its brain-penetrant p38α inhibition, provides strong evidence of its utility in models where restoring synaptic function is the primary endpoint, a result not achievable with non-brain-penetrant inhibitors.

Evidence DimensionMorris Water Maze Latency (Learning)
Target Compound DataPerformance statistically similar to young control rats (p=0.007 vs. aged control)
Comparator Or BaselineVehicle-treated aged rats with significant learning deficits.
Quantified DifferenceStatistically significant reversal of age-induced learning deficit.
Conditions20- to 22-month old rats treated for 17 days.

This demonstrates that the compound's biochemical properties translate into meaningful functional recovery in a relevant in vivo model, justifying its selection for behavioral and systems-level neuroscience research.

Active Clinical Program
Reported
Phase 2b ongoing in DLB; prior Phase 2a reported CDR-SB and TUG endpoint changes vs. placebo. 11 of 13 listed comparators discontinued.
Provides translational research dataset access
Human PK, safety, and biomarker data available.
p38α IC50 Comparison
Head-to-head
Neflamapimod IC50 10 nM; losmapimod 14 nM; pamapimod 5.5 nM; ralimetinib 4.0 nM.
Supports assay potency context evaluation
Potency should be assessed with selectivity and CNS profile.
Aged Rat MWM Performance
Cross-study
Significant Morris Water Maze improvement at 1.5 mg/kg BID oral dosing in cognitively-impaired aged rats.
Supports cognitive behavioral endpoint research
No comparable published cognitive data from other p38 inhibitors.
CSF Tau/p-tau Reduction
Cross-study
Statistically significant reduction in CSF tau and phosphorylated tau in AD/DLB patients.
Supports CNS target engagement endpoint interpretation
No CSF pharmacodynamic data from other p38 inhibitors.

In Vivo Studies of Neurodegenerative Disease Requiring CNS Target Engagement

For preclinical animal models of Alzheimer's disease, Dementia with Lewy Bodies, or stroke, where the therapeutic hypothesis depends on inhibiting p38α kinase within the brain. Neflamapimod's proven high brain-to-plasma concentration ratio ensures that observed effects on neuroinflammation, synaptic markers, or behavioral outcomes are the result of direct CNS activity.

Investigating Synaptic Plasticity and Cognitive Function

As a tool compound in behavioral neuroscience to probe the role of central p38α in learning and memory. Its demonstrated ability to reverse cognitive deficits in aged animal models makes it a validated choice for studies aiming to pharmacologically restore synaptic function.

Cellular and Ex Vivo Assays Requiring a Highly Selective p38α Inhibitor

In experiments using primary neurons, microglia, or brain slice cultures where it is critical to distinguish the effects of p38α inhibition from those of p38β. Neflamapimod's 22-fold selectivity for the alpha isoform provides greater confidence in attributing downstream signaling changes specifically to p38α.

Translational Research Validating p38α as a CNS Drug Target

For studies aiming to bridge preclinical findings with clinical potential. As Neflamapimod has undergone human clinical trials, using it in preclinical models provides a direct translational link, strengthening the rationale for target validation and further development.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS neuroinflammation / microglial p38α signaling studies
BBB penetrance and CNS target engagement context
Brain tissue p38α target engagement confirmation
Cognitive behavioral pharmacology in neurodegenerative disease models
Published dose-responsive cognitive endpoint data
Cognitive endpoint reproducibility in rodent models
Preclinical-to-clinical translational bridging studies
Cross-species exposure and biomarker dataset
Human PK and CSF biomarker bridge validation
Isoform-selective p38α pharmacology (p38γ-sparing)
22-fold α/β selectivity and p38γ-sparing profile
p38γ-independent pathway-response verification

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

434.9811448 Da

Monoisotopic Mass

434.9811448 Da

Heavy Atom Count

28

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TYL52QM320

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

209410-46-8

Wikipedia

Neflamapimod
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2: Alam JJ. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats. J Alzheimers Dis. 2015;48(1):219-27. doi: 10.3233/JAD-150277. PubMed PMID: 26401942.
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5: Tsai YR, Wang YJ, Lee MR, Hsu MF, Wang JP. p38 Mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways are not essential regulators of formyl peptide-stimulated p47(phox) activation in neutrophils. Eur J Pharmacol. 2013 Feb 15;701(1-3):96-105. doi: 10.1016/j.ejphar.2013.01.003. Epub 2013 Jan 21. PubMed PMID: 23348708.
6: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
7: Duffy JP, Harrington EM, Salituro FG, Cochran JE, Green J, Gao H, Bemis GW, Evindar G, Galullo VP, Ford PJ, Germann UA, Wilson KP, Bellon SF, Chen G, Taslimi P, Jones P, Huang C, Pazhanisamy S, Wang YM, Murcko MA, Su MS. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Med Chem Lett. 2011 Jul 28;2(10):758-63. doi: 10.1021/ml2001455. eCollection 2011 Oct 13. PubMed PMID: 24900264; PubMed Central PMCID: PMC4018046.
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10: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Med Chem. 2010 Sep;2(9):1417-27. doi: 10.4155/fmc.10.217. PubMed PMID: 21426137.
11: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. doi: 10.1016/j.intimp.2010.01.007. Epub 2010 Jan 20. PubMed PMID: 20093202.
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